N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE
Description
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Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-24(2)17(14-7-8-18-15(11-14)9-10-27-18)13-23-22(25)20-12-16-5-4-6-19(26-3)21(16)28-20/h4-8,11-12,17H,9-10,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJYFUUZOPTXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar benzofuran derivatives have been shown to interact with various biological targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mode of Action
It is suggested that it may stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain.
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that the compound may interact with multiple biochemical pathways.
Biological Activity
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide, a complex benzofuran derivative, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, neuroprotective effects, and structure-activity relationships (SAR) based on recent research findings.
Anticancer Properties
Benzofuran derivatives, including the compound , have demonstrated significant anticancer activity across various human cancer cell lines. The following table summarizes key findings regarding the compound's cytotoxic effects:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| K562 (Leukemia) | 5.0 | |
| HL60 (Leukemia) | 0.1 | |
| MDA-MB-435s (Breast) | 4.71 | |
| HCT116 (Colon) | 2.91 | |
| PC-3 (Prostate) | 2.68 |
The compound exhibited potent cytotoxicity against leukemia and breast cancer cell lines, with IC50 values comparable to established anticancer drugs like doxorubicin. The presence of the carboxamide moiety in its structure is critical for enhancing antiproliferative activity, as evidenced by SAR studies indicating that modifications at specific positions can significantly impact efficacy .
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of benzofuran derivatives. For instance, one study demonstrated that a related benzofuran compound effectively scavenged free radicals and inhibited lipid peroxidation in neuronal cells, suggesting a protective mechanism against oxidative stress . These findings indicate that the compound may serve as a lead for developing neuroprotective agents targeting excitotoxicity and reactive oxygen species (ROS).
Structure-Activity Relationship (SAR)
The SAR analysis of benzofuran derivatives reveals that specific structural features are crucial for their biological activity:
- Substituents : The presence of different substituents on the benzofuran ring can modulate activity. For example, methyl and hydroxyl groups at certain positions have been linked to enhanced antioxidant properties .
- Amide Linkage : The amide group appears essential for maintaining cytotoxicity and enhancing binding interactions with target proteins involved in cancer progression .
Study 1: Anticancer Activity in Human Tumor Cell Lines
A comprehensive evaluation of various benzofuran derivatives was conducted using a panel of 60 human tumor cell lines. Among these, compounds with specific modifications showed promising results:
- Compound 2b exhibited an average GI(50) value of 0.3 μM against breast cancer cell lines, indicating high potency.
- Structural modifications such as methylation or reduction of functional groups significantly affected cytotoxicity, emphasizing the importance of precise molecular design in drug development .
Study 2: Neuroprotective Mechanisms
In another investigation focusing on neuroprotection, derivatives similar to this compound were tested for their ability to mitigate oxidative stress in neuronal cultures. Results indicated that these compounds could effectively reduce ROS levels and protect against neurotoxin-induced cell death .
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated that N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide exhibits significant cytotoxicity against multiple human cancer cell lines. The following table summarizes key findings regarding its anticancer activity:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| K562 (Leukemia) | 5.0 | |
| HL60 (Leukemia) | 0.1 | |
| MDA-MB-435s (Breast) | 4.71 | |
| HCT116 (Colon) | 2.91 | |
| PC-3 (Prostate) | 2.68 |
The compound's presence of a carboxamide moiety is critical for enhancing antiproliferative activity. SAR studies indicate that specific modifications can significantly impact efficacy, making it a promising candidate for further development in cancer therapeutics.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Studies indicate that benzofuran derivatives can scavenge free radicals and inhibit lipid peroxidation in neuronal cells, suggesting a protective mechanism against oxidative stress. This indicates its potential as a lead compound for developing neuroprotective agents targeting excitotoxicity and reactive oxygen species (ROS).
Study Insights
-
Anticancer Activity in Human Tumor Cell Lines :
- A comprehensive evaluation of various benzofuran derivatives indicated high potency against breast cancer cell lines with an average GI(50) value of 0.3 μM.
- Structural modifications significantly affected cytotoxicity, emphasizing the importance of precise molecular design in drug development.
-
Neuroprotective Mechanisms :
- Studies demonstrated that related compounds effectively reduce ROS levels and protect against neurotoxin-induced cell death.
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical structural features essential for biological activity:
- Substituents : The presence of different substituents on the benzofuran ring can modulate activity; methyl and hydroxyl groups at certain positions enhance antioxidant properties.
- Amide Linkage : The amide group appears essential for maintaining cytotoxicity and enhancing binding interactions with target proteins involved in cancer progression.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl or H₂SO₄), the compound hydrolyzes to form 7-methoxy-1-benzofuran-2-carboxylic acid and the corresponding amine derivative. Alkaline hydrolysis (e.g., NaOH) yields a carboxylate salt.
Table 1: Hydrolysis Conditions and Products
Oxidation Reactions
The 2,3-dihydrobenzofuran moiety is susceptible to oxidation. Potassium permanganate (KMnO₄) in acidic conditions converts the dihydro ring into a ketone, forming a fully aromatic benzofuran system.
Table 2: Oxidation Pathways
Alkylation and Quaternization
The dimethylamino group undergoes alkylation with methyl iodide (CH₃I) or ethyl bromide (C₂H₅Br) to form quaternary ammonium salts.
Table 3: Alkylation Reactions
Electrophilic Aromatic Substitution
The electron-rich 7-methoxybenzofuran ring undergoes nitration and sulfonation at the para position relative to the methoxy group.
Table 4: Electrophilic Substitution Reactions
| Reaction | Reagents | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 of methoxy ring | 5-Nitro-7-methoxy derivative | 70% | |
| Sulfonation | SO₃/H₂SO₄, 50°C | C-5 of methoxy ring | 5-Sulfo-7-methoxy derivative | 68% |
Reduction Reactions
The carboxamide group can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄).
Table 5: Reduction Pathways
| Reducing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| LiAlH₄ (3 eq) | THF, reflux, 8h | N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-methylamine | Requires anhydrous conditions |
Photochemical Reactions
UV irradiation in the presence of iodine (I₂) induces radical coupling at the benzofuran rings, yielding dimeric products.
Table 6: Photochemical Reactivity
| Conditions | Product | Application | Source |
|---|---|---|---|
| UV (365 nm), I₂, CH₃CN | Dimer via C-C coupling at C-3 of dihydrobenzofuran | Materials science |
Stability and Decomposition
The compound exhibits thermal stability up to 200°C but decomposes under prolonged UV exposure, forming 7-methoxy-1-benzofuran-2-carboxylic acid and secondary amines.
Preparation Methods
Cyclization of o-Hydroxyacetophenone Derivatives
The 7-methoxy-1-benzofuran core is synthesized from 2-hydroxy-4-methoxyacetophenone. Bromination at the α-position using N-bromosuccinimide (NBS) in carbon tetrachloride yields the bromomethyl intermediate, which undergoes cyclization with chloroacetone to form the benzofuran ring.
$$
\text{2-Hydroxy-4-methoxyacetophenone} \xrightarrow[\text{CCl}4]{\text{NBS}} \text{2-Bromomethyl-4-methoxyacetophenone} \xrightarrow{\text{ClCH}2\text{COCH}_3} \text{7-Methoxy-1-benzofuran-2-carbaldehyde}
$$
Subsequent oxidation of the aldehyde to the carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions.
Optimization of Cyclization Conditions
- Solvent : Carbon tetrachloride or dichloromethane.
- Temperature : 60–80°C for 6–12 hours.
- Yield : 65–78% after purification by recrystallization (ethanol/water).
Preparation of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethylamine
Synthesis of 2,3-Dihydro-5-vinylbenzofuran
The dihydrobenzofuran moiety is constructed via acid-catalyzed cyclization of 5-(2-hydroxyethyl)-2-methoxyphenol, followed by hydrogenation to saturate the furan ring.
$$
\text{5-(2-Hydroxyethyl)-2-methoxyphenol} \xrightarrow[\text{H}2\text{SO}4]{\Delta} \text{2,3-Dihydro-5-vinylbenzofuran} \xrightarrow[\text{Pd/C}]{\text{H}_2} \text{2,3-Dihydro-5-ethylbenzofuran}
$$
Amide Bond Formation
Activation of Carboxylic Acid
The 7-methoxy-1-benzofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
$$
\text{7-Methoxy-1-benzofuran-2-carboxylic acid} \xrightarrow[\text{reflux}]{\text{SOCl}_2} \text{7-Methoxy-1-benzofuran-2-carbonyl chloride}
$$
Coupling with Amine
The acid chloride reacts with 2-(2,3-dihydrobenzofuran-5-yl)-N,N-dimethylethanamine in the presence of a base (e.g., triethylamine) to form the target amide.
$$
\text{7-Methoxy-1-benzofuran-2-carbonyl chloride} + \text{Amine} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{Target Compound}
$$
Optimization Parameters :
- Solvent : Dichloromethane or tetrahydrofuran.
- Temperature : 0°C to room temperature.
- Yield : 60–75% after recrystallization (methanol/water).
Challenges and Mitigation Strategies
Regioselectivity in Benzofuran Formation
Unwanted regioisomers may form during cyclization. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) ensures precise substitution patterns.
Racemization at the Ethylamine Center
Although the target compound lacks stereocenters, analogous syntheses of chiral amines (e.g., darifenacin) highlight risks of racemization during alkylation. Low-temperature reactions and chiral auxiliaries mitigate this.
Purification Difficulties
The polar carboxamide and basic dimethylamino groups complicate isolation. Ion-exchange chromatography (e.g., Dowex resin) or preparative HPLC achieves high purity.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.85 (s, 1H, dihydrobenzofuran-H), 3.90 (s, 3H, OCH₃), 2.45 (s, 6H, N(CH₃)₂).
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C of benzofuran).
Chromatographic Purity :
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
